molecular formula C14H10FNO4 B597671 Methyl 2-fluoro-4-(3-nitrophenyl)benzoate CAS No. 1365272-60-1

Methyl 2-fluoro-4-(3-nitrophenyl)benzoate

Cat. No. B597671
CAS RN: 1365272-60-1
M. Wt: 275.235
InChI Key: ZSFNELXOSKFDSK-UHFFFAOYSA-N
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Description

“Methyl 2-fluoro-4-(3-nitrophenyl)benzoate” is a chemical compound with the CAS Number: 1365272-60-1. It has a molecular weight of 275.24 and its IUPAC name is methyl 3-fluoro-3’-nitro [1,1’-biphenyl]-4-carboxylate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol, carries out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carries out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carries out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant .


Molecular Structure Analysis

The molecular structure of “Methyl 2-fluoro-4-(3-nitrophenyl)benzoate” can be represented by the InChI Code: 1S/C14H10FNO4/c1-20-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(7-9)16(18)19/h2-8H,1H3 .

Scientific Research Applications

C14H10FNO4 C_{14}H_{10}FNO_4 C14​H10​FNO4​

, has a variety of applications in different fields of research .

Pharmaceutical Research

Methyl 2-fluoro-4-(3-nitrophenyl)benzoate: is used in the synthesis of various pharmaceutical compounds. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, such as increasing lipophilicity and metabolic stability. This makes the compound valuable for developing new medications with enhanced cell penetration and transport to active sites .

Agrochemical Synthesis

The compound serves as an intermediate in the synthesis of agrochemicals. Its biphenyl structure is beneficial for creating compounds with specific properties required for pest control and plant growth regulation. The nitro and ester functional groups in the compound can be further modified to tailor the agrochemicals for specific applications .

Material Science

In material science, Methyl 2-fluoro-4-(3-nitrophenyl)benzoate is utilized to create fluorescent layers in organic light-emitting diodes (OLEDs). The compound’s ability to undergo electrophilic substitution reactions makes it a suitable candidate for synthesizing complex organic molecules used in OLED technology .

Liquid Crystal Production

The biphenyl structure of the compound is significant in the production of basic liquid crystals. These materials are essential for display technologies, and the compound’s molecular architecture can influence the liquid crystal’s properties, such as phase transition temperatures and dielectric anisotropy .

Organic Synthesis

This compound is a versatile reagent in organic synthesis, particularly in nucleophilic aromatic substitution reactions. It can be used to introduce various functional groups into the biphenyl scaffold, which is a common structural motif in many organic molecules .

Development of Diagnostic Agents

The fluorine atom in Methyl 2-fluoro-4-(3-nitrophenyl)benzoate can be utilized for the synthesis of diagnostic agents, especially in positron emission tomography (PET) imaging. Fluorinated compounds are often used as radiotracers due to their suitable physical properties for imaging .

Synthesis of High-Performance Polymers

The compound’s robust biphenyl core is instrumental in synthesizing high-performance polymers. These polymers have applications in various industries, including aerospace, automotive, and electronics, where materials with exceptional thermal and chemical stability are required .

Catalysis

Methyl 2-fluoro-4-(3-nitrophenyl)benzoate: can act as a ligand precursor in catalysis. The biphenyl moiety can coordinate to metals, forming complexes that catalyze a variety of chemical reactions, including cross-coupling and hydrogenation processes .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “Methyl 2-fluoro-4-(3-nitrophenyl)benzoate” provides information on its safety and hazards . It is always recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

methyl 2-fluoro-4-(3-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(7-9)16(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFNELXOSKFDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742909
Record name Methyl 3-fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-4-(3-nitrophenyl)benzoate

CAS RN

1365272-60-1
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-3′-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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